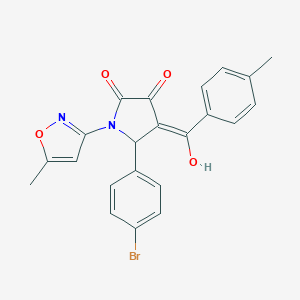![molecular formula C25H28N2O5S B265504 5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265504.png)
5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as THPP and has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
作用機序
The mechanism of action of THPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. THPP has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. THPP has also been found to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
THPP has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of neurotransmitter receptor activity, and the induction of histone acetylation. THPP has also been found to exhibit antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using THPP in lab experiments is its potent activity against certain cancer cell lines, which makes it a promising candidate for anticancer drug development. However, one of the limitations of using THPP in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of THPP, including the development of more potent analogs, the investigation of its potential as a neuroprotective agent, and the exploration of its mechanism of action. Additionally, the use of THPP in combination with other anticancer agents may enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-thiophenecarbonyl chloride, allyl phenol, and 4-morpholinepropanol in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography.
科学的研究の応用
THPP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been found to exhibit potent activity against certain cancer cell lines and has been studied for its potential as an anticancer agent. THPP has also been studied for its potential as a neuroprotective agent and has been found to exhibit neuroprotective effects in animal models of neurological disorders.
特性
製品名 |
5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C25H28N2O5S |
分子量 |
468.6 g/mol |
IUPAC名 |
1-(3-morpholin-4-ium-4-ylpropyl)-5-oxo-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-4-olate |
InChI |
InChI=1S/C25H28N2O5S/c1-2-14-32-19-8-6-18(7-9-19)22-21(23(28)20-5-3-17-33-20)24(29)25(30)27(22)11-4-10-26-12-15-31-16-13-26/h2-3,5-9,17,22,29H,1,4,10-16H2 |
InChIキー |
PGVXWXCHPGZBKI-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4 |
正規SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC[NH+]3CCOCC3)[O-])C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265424.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265427.png)
![(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265430.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265431.png)
methanolate](/img/structure/B265432.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B265439.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)


![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)